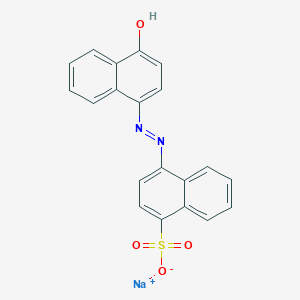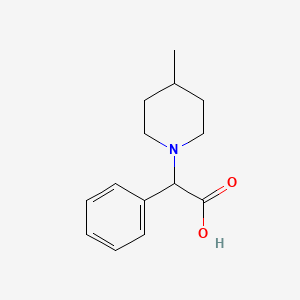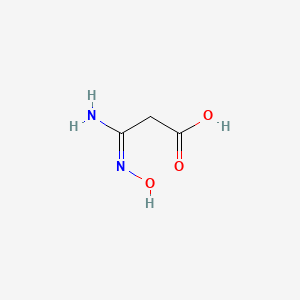![molecular formula C42H61Na3O17 B12051665 trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate](/img/structure/B12051665.png)
trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物“トリナトリウム;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-カルボキシラート-4,4,6a,6b,8a,11,14b-ヘプタメチル-14-オキソ-2,3,4a,5,6,7,8,9,10,12,12a,14a-ドデカヒドロ-1H-ピセン-3-イル]オキシ]-6-カルボキシラート-4,5-ジヒドロキシオキサン-3-イル]オキシ-3,4,5-トリヒドロキシオキサン-2-カルボキシラート;水和物”は、複雑な有機分子です。これは、複数のヒドロキシル基、カルボキシラート基、およびピセン部分を含む複雑な構造によって特徴付けられます。
準備方法
合成経路と反応条件
この化合物の合成には、それぞれ特定の反応条件を必要とする複数のステップが含まれます。このプロセスは通常、ピセン部分の調製から始まり、それに続いてオキサン基とオキサン-3-イル基を順次付加します。各ステップには、正しい立体化学と官能基配置を保証するために、特定の試薬と触媒が含まれます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成を伴う可能性があります。これには、連続フロー反応器の使用や、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、次を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸を形成するために酸化することができます。
還元: カルボキシラート基は、アルコールに還元することができます。
置換: ヒドロキシル基は、他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が通常使用されます。
置換: 塩化チオニル(SOCl2)または三臭化リン(PBr3)などの試薬を置換反応に使用できます。
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化は、ケトンまたはカルボン酸をもたらす可能性がありますが、カルボキシラート基の還元はアルコールを生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: そのユニークな構造により、さまざまな生物学的分子と相互作用することができ、生化学研究に役立ちます。
医学: 特定の分子標的と相互作用する能力により、治療上の可能性があります。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
作用機序
この化合物がその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。ヒドロキシル基とカルボキシラート基により、タンパク質やその他の生体分子と水素結合やイオン相互作用を形成することができます。これにより、これらの分子の活性を調節することができ、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
独自性
この化合物を際立たせているのは、その複雑な構造と官能基の特定の配置です。これにより、さまざまな分子と相互作用することができ、科学研究において非常に用途が広く使用されています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: This compound is similar in that it contains multiple functional groups that can undergo various chemical reactions.
Uniqueness
What sets this compound apart is its intricate structure and the specific arrangement of its functional groups. This allows it to interact with a wide range of molecules, making it highly versatile in scientific research.
特性
分子式 |
C42H61Na3O17 |
|---|---|
分子量 |
906.9 g/mol |
IUPAC名 |
trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C42H62O16.3Na.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;;1H2/q;3*+1;/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;;/m0..../s1 |
InChIキー |
FCPLLVWPMGYLCE-YMYWBCTMSA-K |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].O.[Na+].[Na+].[Na+] |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)

![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)
![3-[(Prop-2-YN-1-yloxy)methyl]piperidine](/img/structure/B12051632.png)


![(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B12051644.png)

![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)


